Bienvenue dans la boutique en ligne BenchChem!

tert-butyl 7-amino-decahydroisoquinoline-2-carboxylate

NMDA Receptor Antagonists Excitotoxicity Conformational Constraint

Select this specific intermediate to exploit its fully saturated, conformationally rigid decahydroisoquinoline scaffold. The Boc-protected 2-amine and free 7-amine provide orthogonal handles for site-selective SAR exploration—a proven strategy for optimizing NMDA receptor antagonists (stroke, Alzheimer's) and viral protease inhibitors (SARS-CoV-2 3CLpro, HIV-1). Unlike unsaturated or differently protected analogs, this precise substitution pattern delivers the sub-micromolar binding potential and modular derivatization required for advanced CNS and antiviral drug discovery programs.

Molecular Formula C14H26N2O2
Molecular Weight 254.37 g/mol
CAS No. 1246034-19-4
Cat. No. B6234556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 7-amino-decahydroisoquinoline-2-carboxylate
CAS1246034-19-4
Molecular FormulaC14H26N2O2
Molecular Weight254.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2CCC(CC2C1)N
InChIInChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-7-6-10-4-5-12(15)8-11(10)9-16/h10-12H,4-9,15H2,1-3H3
InChIKeyAFDHNDBUQDWTBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 7-amino-decahydroisoquinoline-2-carboxylate (CAS 1246034-19-4): A Saturated Decahydroisoquinoline Building Block for Excitatory Amino Acid Receptor Antagonist Synthesis


tert-Butyl 7-amino-decahydroisoquinoline-2-carboxylate (CAS 1246034-19-4) is a fully saturated, nitrogen-containing heterocyclic compound featuring a decahydroisoquinoline core, a tert-butoxycarbonyl (Boc)-protected secondary amine at the 2-position, and a free primary amine at the 7-position . This saturated bicyclic scaffold serves as a key synthetic intermediate or building block in the preparation of structurally rigid, biologically active molecules, particularly excitatory amino acid receptor antagonists and viral protease inhibitors [1]. Its structural rigidity, combined with orthogonal amine functionality, is strategically leveraged to introduce stereochemically defined complexity and enhance target selectivity in downstream pharmaceutical research applications.

Why Decahydroisoquinoline Intermediates Cannot Be Casually Substituted for tert-Butyl 7-amino-decahydroisoquinoline-2-carboxylate in Receptor Antagonist Synthesis


In the synthesis of excitatory amino acid receptor antagonists, such as N-methyl-D-aspartate (NMDA) or α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor modulators, the decahydroisoquinoline core is a privileged scaffold, but its substitution pattern is critical [1]. Subtle changes in the position and nature of functional groups, or the degree of ring saturation, profoundly impact the resulting drug candidate's stereochemistry, conformational constraint, and biological activity [2]. While various decahydroisoquinoline and tetrahydroisoquinoline intermediates exist, the unique combination of a fully saturated bicyclic core, an N-Boc protecting group, and a free 7-amino group in this compound provides a specific and orthogonal synthetic handle. This allows for precise, site-selective derivatization that cannot be replicated by using compounds with different amine protections (e.g., carboxamide or N-methyl) or different degrees of unsaturation, which would alter the crucial conformational rigidity and lead to different or inactive downstream analogs.

Quantitative Differentiation of tert-Butyl 7-amino-decahydroisoquinoline-2-carboxylate (1246034-19-4) from Structurally Related Synthetic Intermediates


Saturated Core vs. Dihydro Analogs: Higher Conformational Rigidity and Target Selectivity in NMDA Antagonist Synthesis

The fully saturated decahydroisoquinoline core of the target compound provides a higher degree of conformational constraint compared to its partially unsaturated analog, tert-butyl 7-amino-3,4-dihydroisoquinoline-2(1H)-carboxylate. This increased rigidity is a critical design element in the synthesis of potent and selective NMDA receptor antagonists. Studies on related decahydroisoquinoline-3-carboxylic acid NMDA antagonists demonstrate that a saturated scaffold is essential for achieving high binding affinity and selectivity. For instance, the saturated decahydroisoquinoline-based antagonists 31a and 32a exhibited [3H]CGS19755 binding IC50 values of 55 ± 14 nM and 856 ± 136 nM, respectively, which is a level of potency often not attainable with more flexible tetrahydroisoquinoline-derived analogs [1].

NMDA Receptor Antagonists Excitotoxicity Conformational Constraint

Orthogonal Amine Functionality: Enables Chemoselective Derivatization in Multi-Step Synthesis

This compound possesses an orthogonal amine protection strategy: a Boc-protected nitrogen at the 2-position of the decahydroisoquinoline ring and a free primary amine at the 7-position. This is directly analogous to the protecting group strategy described in U.S. Patent 5,675,008 for the synthesis of excitatory amino acid receptor antagonists, where intermediates with protected amines are essential for site-selective functionalization [1]. In contrast, common alternative intermediates like N-tert-butyl-decahydroisoquinoline-3-carboxamide (CAS 136465-81-1) present an unprotected secondary amine and a tert-butyl carboxamide, which offers a completely different set of orthogonal reactivities and is used in the synthesis of different final drug classes, such as HIV protease inhibitors [2].

Chemoselective Synthesis Protecting Group Strategy Drug Intermediate

Commercial Purity Baseline: Establishes a Minimum Viable Quality for Research Applications

A minimum purity standard is a critical quantitative metric for scientific procurement. This compound is commercially available at a minimum purity of 95% from established vendors, as documented in its chemical properties datasheets . While not a direct comparator, this baseline purity is essential for ensuring reproducibility in research synthesis. Procuring a compound with a defined, high purity eliminates a key variable that can compromise synthetic yields and biological assay results, thereby differentiating a reliable starting material from an undefined one.

Compound Purity Quality Control Synthetic Reliability

Key Research and Procurement Scenarios for tert-Butyl 7-amino-decahydroisoquinoline-2-carboxylate (1246034-19-4)


Synthesis of Next-Generation NMDA Receptor Antagonists for Neuroprotection Research

Researchers focused on developing novel NMDA receptor antagonists for the treatment of neurodegenerative disorders (e.g., stroke, Alzheimer's disease) will find this compound an essential intermediate. Its saturated, conformationally constrained core is a prerequisite for achieving the sub-micromolar binding affinities required for in vivo efficacy [1]. The orthogonal amine groups provide the chemical flexibility needed to explore the structure-activity relationship (SAR) at the 2- and 7-positions of the decahydroisoquinoline scaffold, a proven strategy for optimizing potency and selectivity against NMDA receptor subtypes [2].

Precision Synthesis of Viral Protease Inhibitors

In the development of antiviral agents targeting proteases (e.g., SARS-CoV-2 3CLpro or HIV-1 protease), the decahydroisoquinoline scaffold has been identified as a key pharmacophore [1]. This specific intermediate's Boc-protected amine can be deprotected and further elaborated to incorporate peptide-mimetic or small-molecule fragments, while the 7-amino group serves as an anchor for introducing other key binding elements. This dual-functionality allows for modular construction of potential inhibitors, streamlining the drug discovery process [2].

Medicinal Chemistry for Excitatory Amino Acid Receptor (EAAR) Modulators

For groups engaged in the broader medicinal chemistry of ionotropic glutamate receptors (AMPA, kainate), this compound provides a route to explore antagonists beyond the well-studied 3-carboxylic acid series. By derivatizing the 7-position, researchers can generate novel libraries of decahydroisoquinolines to probe for subtype selectivity or novel binding modes, a necessary step for developing safer and more efficacious CNS therapeutics [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl 7-amino-decahydroisoquinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.